(3R)-3-Amino-3-(5-fluoropyridin-2-YL)propanoic acid
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Overview
Description
(3R)-3-Amino-3-(5-fluoropyridin-2-YL)propanoic acid is a compound that features an amino group and a fluoropyridine moiety attached to a propanoic acid backbone
Preparation Methods
The synthesis of (3R)-3-Amino-3-(5-fluoropyridin-2-YL)propanoic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis. The reaction conditions are generally mild and can be performed in the presence of various functional groups.
Industrial production methods may involve optimizing these synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors and other advanced technologies to streamline the process.
Chemical Reactions Analysis
(3R)-3-Amino-3-(5-fluoropyridin-2-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluoropyridine moiety, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(3R)-3-Amino-3-(5-fluoropyridin-2-YL)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-(5-fluoropyridin-2-YL)propanoic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or activator of certain enzymes or receptors. The fluoropyridine moiety can enhance binding affinity and selectivity towards these targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar compounds to (3R)-3-Amino-3-(5-fluoropyridin-2-YL)propanoic acid include other fluoropyridine derivatives and amino acids with modified side chains. These compounds share structural similarities but may differ in their chemical reactivity and biological activity. For example:
2-Amino-5-fluoropyridine: Similar in structure but lacks the propanoic acid backbone.
3-Amino-3-(4-fluorophenyl)propanoic acid: Similar backbone but with a different aromatic substituent.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H9FN2O2 |
---|---|
Molecular Weight |
184.17 g/mol |
IUPAC Name |
(3R)-3-amino-3-(5-fluoropyridin-2-yl)propanoic acid |
InChI |
InChI=1S/C8H9FN2O2/c9-5-1-2-7(11-4-5)6(10)3-8(12)13/h1-2,4,6H,3,10H2,(H,12,13)/t6-/m1/s1 |
InChI Key |
LZGXQXMEWAOLCH-ZCFIWIBFSA-N |
Isomeric SMILES |
C1=CC(=NC=C1F)[C@@H](CC(=O)O)N |
Canonical SMILES |
C1=CC(=NC=C1F)C(CC(=O)O)N |
Origin of Product |
United States |
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